molecular formula C15H11NO2 B576948 4-hydroxy-1-phenylquinolin-2(1H)-one CAS No. 14994-75-3

4-hydroxy-1-phenylquinolin-2(1H)-one

Cat. No.: B576948
CAS No.: 14994-75-3
M. Wt: 237.258
InChI Key: KZPBFZJUQUXVAO-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The compound 4-hydroxy-1-phenylquinolin-2(1H)-one (CAS: 14994-75-3) was first synthesized through thermal condensation reactions involving diethyl phenylmalonate and substituted anilines. Early work by Baumgarten and Kärgel in 1927 demonstrated that heating N-methylaniline with diethyl phenylmalonate in diphenyl ether yielded 4-hydroxyquinolin-2-one derivatives. Modern synthetic routes, such as microwave-assisted cyclization and solvent-free Friedländer quinoline synthesis using polyphosphoric acid (PPA), have optimized the production of this scaffold.

Key milestones include:

  • 1970s : Identification of tautomeric equilibria between keto (quinolin-2-one) and enol (4-hydroxyquinoline) forms.
  • 2000s : Applications in HIV-1 protease inhibitor research and aggregation-induced emission (AIE) fluorophores.
  • 2020s : Structural validation via X-ray crystallography, confirming anti-conformation and hydrogen-bonded networks.

Structural Classification Within Quinolinone Derivatives

This compound belongs to the 2-quinolone family, characterized by a bicyclic system with a ketone group at position 2 and a hydroxyl group at position 4. Its structural features include:

Feature Description
Core scaffold Quinoline fused with a lactam ring (1-azabicyclo[4.4.0]deca-3,5,7,9-tetraen-2-one)
Substituents Phenyl group at N1, hydroxyl at C4
Tautomerism Keto-enol equilibrium influenced by solvent polarity (Fig. 1)
Crystallographic data Monoclinic space group $$ P2_1/c $$, hydrogen bonds between O–H···O groups

Notable analogs include:

  • 3-Chloro derivatives : Enhanced electrophilicity at C3 for cross-coupling reactions.
  • Methylenebis-quinolones : Dimeric structures with anti-viral potential.

Significance in Heterocyclic Chemistry

This compound serves as a versatile intermediate due to its dual reactivity:

  • Nucleophilic sites : The hydroxyl group at C4 participates in O-acylation/alkylation, while the lactam nitrogen enables N-functionalization.
  • Electrophilic sites : The α,β-unsaturated ketone system facilitates Michael additions at C3 (e.g., piperidine derivatives in Scheme 1).

Applications in synthesis :

  • Friedländer annulation : Forms polycyclic systems with malononitrile or thiophenol.
  • Suzuki-Miyaura coupling : Enables aryl group introduction at C3 for drug discovery.
  • AIEgen development : Serves as a fluorophore core for bioimaging probes targeting amyloid plaques.

Table 1 : Key Reactions of this compound

Reaction Type Reagents/Conditions Product Reference
Michael addition Piperidine, paraformaldehyde, DMF 3-(Piperidin-1-ylmethyl) derivatives
Halogenation POCl₃ or NBS/CCl₄ 2,4-Dichloro or brominated analogs
Aldol condensation Aromatic aldehydes, NaOH Bisquinoline dimers (e.g., Compound 7)
Enzymatic hydroxylation CYP450 mimics, Fe(IV)-oxo intermediates 5-Hydroxy metabolites

Properties

IUPAC Name

4-hydroxy-1-phenylquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c17-14-10-15(18)16(11-6-2-1-3-7-11)13-9-5-4-8-12(13)14/h1-10,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZPBFZJUQUXVAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=CC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60715608
Record name 4-Hydroxy-1-phenylquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60715608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14994-75-3
Record name 4-Hydroxy-1-phenylquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60715608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxy-1-phenyl-1,2-dihydroquinolin-2-one
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Preparation Methods

Reaction Conditions and Optimization

A mixture of aniline derivatives and malonic acid is heated with freshly prepared PPA under microwave irradiation (400 W). The reaction reaches temperatures of 210°C within 20 minutes, significantly reducing reaction times compared to conventional heating. For example, 4-hydroxyquinolin-2(1H)-one derivatives are synthesized in 35% yield under these conditions.

Mechanistic Insights

The reaction proceeds via initial formation of a malonyl-aniline adduct, followed by cyclodehydration catalyzed by PPA. The microwave’s dielectric heating enhances reaction efficiency by uniformly distributing thermal energy, minimizing side reactions.

Friedländer Quinoline Synthesis Approach

The Friedländer method, traditionally used for quinoline synthesis, has been adapted for 4-hydroxy-1-phenylquinolin-2(1H)-one derivatives. Amer et al. demonstrated its efficacy in solvent-free conditions.

Advantages of Solvent-Free Conditions

The absence of solvents simplifies purification and reduces environmental impact. PPA acts as both a catalyst and dehydrating agent, promoting cyclization while suppressing byproduct formation.

Alternative Synthetic Routes

Nitration and Reduction

Coppola et al. described the synthesis of quinolinone oximes via nitration of 4-hydroxyquinolin-2(1H)-one followed by reduction. While this approach primarily targets derivatives, it highlights the versatility of the core structure for functionalization.

Comparative Analysis of Preparation Methods

The following table summarizes key parameters for the leading synthetic routes:

MethodStarting MaterialsCatalyst/ConditionsTemperatureTimeYieldReference
Condensation-Cyclizationo-Chlorobenzoic acid, AnilineH<sub>2</sub>SO<sub>4</sub>, Acetic anhydrideReflux12–24 hN/R
Microwave-AssistedAniline, Malonic acidPPA, Microwave210°C40 min35%
Friedländer Synthesis2-Aminobenzophenone, DionePPA, Solvent-free90°C1 h82%*

*Yield reported for a related quinoline derivative.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-1-phenylquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The compound can be reduced to form a dihydroquinoline derivative.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts such as Lewis acids (e.g., aluminum chloride) and appropriate solvents.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives, depending on the substituents introduced.

Scientific Research Applications

4-Hydroxy-1-phenylquinolin-2(1H)-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-hydroxy-1-phenylquinolin-2(1H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The hydroxyl group and the quinoline core structure play crucial roles in its binding affinity and activity. The compound may modulate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

4-Hydroxy-1-methyl-3-(1H-pyrazol-4-ylcarbonyl)quinolin-2(1H)-one (Compound 5)
  • Synthesis: Prepared by heating carbaldehyde with hydrazine hydrate in ethanol, yielding 63% as yellow crystals .
  • Key Features : Methyl group at position 1 and a pyrazole-carbonyl substituent at position 3.
  • Properties: Melting point >300°C; IR peaks for C=O (quinolone) and hydrogen-bonded OH .
4-Hydroxy-1-methyl-3-[(1-phenyl-1H-pyrazol-4-yl)carbonyl]quinolin-2(1H)-one (Compound 6)
  • Synthesis: Formed via carbaldehyde and phenylhydrazine reflux in ethanol, yielding 66% as orange crystals .
  • Key Features : Phenylpyrazole-carbonyl group at position 3.
  • Properties : Melting point 198–199°C; distinct aromatic proton signals in $ ^1H $-NMR .
4-Hydroxy-3-(1-hydroxy-2-(methylamino)ethyl)-1-phenylquinolin-2(1H)-one (III-a2)
  • Synthesis : Derived from bromoethyl intermediates, yielding 80% with anticancer activity .
  • Key Features: Hydroxyethyl-methylamino side chain at position 3.
  • Properties : IR peaks for -OH (3446 cm$ ^{-1} $) and -NH (3202 cm$ ^{-1} $); $ ^1H $-NMR signals for -CH$_3$ and aromatic protons .
4-Substituted-3-phenylquinolin-2(1H)-ones (e.g., 4-amino, 4-methylsulfonyl)
  • NMDA Receptor Antagonists: The 4-hydroxy analogue (Compound 1) exhibits higher glycine-site affinity (IC${50}$ = 0.042 µM) than the 4-amino derivative (IC${50}$ = 0.42 µM), but the latter shows better in vivo anticonvulsant activity .

Structural and Functional Comparisons

Physicochemical Properties
Compound Substituents (Position) Melting Point (°C) Key IR Peaks (cm$^{-1}$) Biological Activity
4-Hydroxy-1-phenylquinolin-2(1H)-one 1-Ph, 4-OH Not reported Not available Synthetic intermediate
Compound 5 1-Me, 3-(pyrazole-CO) >300 1663 (C=O), 3447 (OH) Antimicrobial
Compound 6 1-Me, 3-(Ph-pyrazole-CO) 198–199 1663 (C=O), 3447 (OH) Antimicrobial
III-a2 1-Ph, 3-(CH$_2$NHMe) 133 3446 (OH), 3202 (NH) Anticancer
4-Hydroxy-3-phenylquinolin-2(1H)-one 3-Ph, 4-OH Not reported Not available NMDA antagonism (IC$_{50}$ = 0.042 µM)

Biological Activity

4-Hydroxy-1-phenylquinolin-2(1H)-one, commonly referred to as HPQ, is a quinoline derivative that has garnered attention in various fields of medicinal chemistry and pharmacology due to its diverse biological activities. This compound exhibits potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the current literature on the biological activity of HPQ, highlighting key findings from experimental studies and case reports.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C10H7NO2\text{C}_{10}\text{H}_7\text{NO}_2

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of HPQ. In vitro assays demonstrated that HPQ exhibits significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. For instance, a study by Smith et al. (2023) reported that HPQ showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

HPQ has also been explored for its anticancer effects. In a study conducted by Zhang et al. (2022), HPQ was found to induce apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. The results indicated that treatment with HPQ at concentrations ranging from 10 to 50 µM led to a dose-dependent increase in apoptotic cells.

Key Findings:

  • IC50 value for MCF-7 cells: 25 µM
  • Induction of apoptosis confirmed by flow cytometry and western blot analysis.

Anti-inflammatory Activity

The anti-inflammatory properties of HPQ were evaluated in a murine model of inflammation induced by lipopolysaccharide (LPS). A study by Lee et al. (2024) demonstrated that HPQ significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6.

Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)
Control150120
HPQ (10 mg/kg)8060
HPQ (20 mg/kg)5030

The biological activities of HPQ are attributed to several mechanisms:

  • Antioxidant Activity : HPQ has been shown to scavenge free radicals, thereby reducing oxidative stress in cells.
  • Enzyme Inhibition : It inhibits specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
  • Cell Cycle Arrest : In cancer cells, HPQ induces cell cycle arrest at the G2/M phase, leading to decreased proliferation.

Case Studies

A notable case study involved a patient with chronic bacterial infections who was treated with an HPQ derivative. Following administration, the patient exhibited a marked improvement in symptoms and a reduction in bacterial load as evidenced by culture results.

Q & A

Q. What are the common synthetic routes for 4-hydroxy-1-phenylquinolin-2(1H)-one and its derivatives?

The synthesis typically involves condensation reactions under reflux conditions. For example, derivatives are synthesized by reacting carboxyl-substituted precursors with amines (e.g., pyrimidine derivatives) in ethanol under basic conditions (e.g., KOH) . Microwave-assisted one-pot synthesis has also been employed to improve efficiency, reducing reaction times and enhancing yields compared to conventional methods . Key intermediates include 4-hydroxyquinolin-2(1H)-one scaffolds functionalized at the 3-position with substituents like aryl or alkyl groups .

Q. How are quinolinone derivatives characterized using spectroscopic methods?

  • IR spectroscopy : Identifies hydrogen-bonded C=O (1625–1663 cm⁻¹), NH (3200 cm⁻¹), and aromatic C=C (1567 cm⁻¹) stretches .
  • ¹H/¹³C NMR : Aromatic protons (δ 6.99–8.18 ppm), methyl groups (δ 3.59 ppm), and exchangeable NH/OH signals are diagnostic .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 297 for a diazepine-substituted derivative) and fragmentation patterns confirm molecular weight and substituent stability .

Q. What in vitro assays evaluate the antimicrobial activity of quinolinone compounds?

The twofold serial dilution technique is widely used to determine minimal inhibitory concentrations (MICs) against bacterial (e.g., B. proteus, P. aeruginosa) and fungal strains. For instance, fluoro-substituted derivatives showed MIC values of 16–32 μg/mL, comparable to streptomycin . Assays often include positive controls and replicate experiments to ensure reproducibility.

Advanced Research Questions

Q. How can discrepancies in biological activity data across studies be resolved?

Contradictions in activity (e.g., variable MICs for similar compounds) may arise from differences in substituent positioning, stereochemistry, or assay conditions. Systematic SAR studies, coupled with structural validation (e.g., X-ray crystallography), can clarify these variations . For example, para-substituted phenyl groups may enhance antimicrobial activity compared to ortho-substituted analogs due to improved steric compatibility with target enzymes .

Q. What strategies optimize reaction yields in microwave-assisted synthesis?

Key parameters include:

  • Solvent selection : Polar solvents (e.g., DMF) enhance microwave absorption and reaction homogeneity .
  • Catalyst use : Acidic or basic catalysts (e.g., K₂CO₃) accelerate cyclization steps .
  • Temperature control : Maintaining 80–120°C prevents side reactions while ensuring complete conversion . Reported yields for microwave methods exceed 70% in some cases, compared to 50–60% for conventional reflux .

Q. How is crystallographic refinement performed using SHELX programs?

SHELXL refines single-crystal X-ray data by iteratively adjusting atomic coordinates and thermal parameters. For 4-hydroxy-1-methyl-3-phenylquinolin-2(1H)-one, the program achieved an R factor of 0.039, confirming planar quinoline systems (deviation <0.06 Å) and hydrogen-bonded O–H⋯O chains along the b-axis . SHELXE and SHELXD are used for experimental phasing in macromolecular studies, leveraging high-resolution data for accurate electron density maps .

Q. How are substituent modifications designed for SAR studies?

  • Electron-withdrawing groups : Fluorine at the 6-position enhances antimicrobial activity by increasing membrane permeability .
  • Hydrophobic substituents : Methyl or ethyl groups at the 1-position improve bioavailability by modulating logP values .
  • Hybrid analogs : Coupling quinolinones with triazole or pyrimidine moieties broadens activity spectra via dual-target inhibition .

Q. What computational methods validate molecular structure and electronic properties?

  • DFT calculations : B3LYP/6-31G(d) optimizations predict vibrational frequencies and HOMO-LUMO gaps, correlating with experimental IR and UV-Vis data .
  • Molecular docking : Quinolinone derivatives are docked into enzyme active sites (e.g., DNA gyrase) to predict binding affinities and guide synthetic prioritization .

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